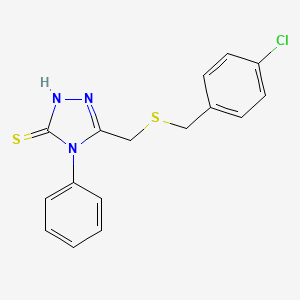

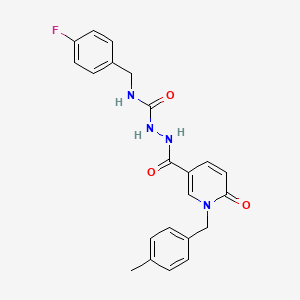

![molecular formula C30H28N2O3 B2501418 8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one CAS No. 313402-68-5](/img/structure/B2501418.png)

8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

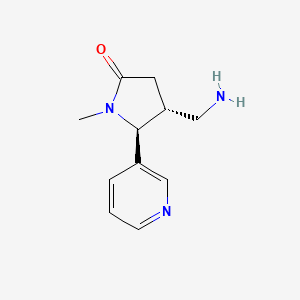

8-Allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one is a chemical compound with the molecular formula C30H28N2O3 . It has an average mass of 464.555 Da and a monoisotopic mass of 464.209991 Da .

Molecular Structure Analysis

The molecular structure of 8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one is characterized by the presence of an allyl group and a benzhydrylpiperazino carbonyl group attached to a chromen-2-one core . The stability of the allyl radical is due to the fact that the unpaired electron is delocalized, or spread out, over an extended π-orbital network rather than localized at only one site .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Microwave-Promoted Synthesis

Allyl and prenyl ethers undergo a tandem sequence of Claisen rearrangement, carbonyl olefination, and cyclization upon microwave irradiation, producing multiply substituted chromen-2-ones. This method highlights the utility of microwave-assisted synthesis in generating chromen derivatives efficiently (Schmidt & Riemer, 2015).

Regiospecific Synthesis

Novel isoxazoline chromene derivatives have been synthesized, demonstrating the versatility of chromen-2-ones in generating diverse chemical structures with potential for varied biological activities (Zghab et al., 2017).

Enantioselective Inhibition Studies

Chromenone derivatives have been identified as potent and selective inhibitors for DNA-dependent protein kinase (DNA-PK), showcasing the significance of chromen-2-one frameworks in the development of selective biological inhibitors (Clapham et al., 2012).

Aluminium Triflate-Catalyzed Reactions

Benzylic and allylic alcohols have been used as carbon electrophiles in dehydrative nucleophilic displacement reactions catalyzed by aluminium triflate. This method emphasizes the role of chromen-2-ones in facilitating atom-efficient synthesis (Cullen, Muller, & Williams, 2017).

Biological Applications

Antimicrobial and Anticoagulant Activities

Chromen-2-one derivatives exhibit significant antimicrobial and anticoagulant activities. These findings underscore the therapeutic potential of chromen-2-one compounds in treating microbial infections and preventing blood clots (Mandala et al., 2013).

Propiedades

IUPAC Name |

3-(4-benzhydrylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O3/c1-2-10-24-15-9-16-25-21-26(30(34)35-28(24)25)29(33)32-19-17-31(18-20-32)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h2-9,11-16,21,27H,1,10,17-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYFSBTXDFFVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzhydrylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)

![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)